molecular formula C12H11NO B104748 4-Amino-2-phenylphenol CAS No. 19434-42-5

4-Amino-2-phenylphenol

Cat. No.: B104748
CAS No.: 19434-42-5
M. Wt: 185.22 g/mol
InChI Key: OUIITAOCYATDMY-UHFFFAOYSA-N
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Description

4-Amino-2-phenylphenol is an organic compound with the molecular formula C12H11NO. It is a derivative of phenol, characterized by the presence of an amino group at the fourth position and a phenyl group at the second position on the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4-Amino-2-phenylphenol has garnered significant attention in scientific research due to its diverse biological activities and potential applications. Some of its notable applications include:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound has been studied for its antimicrobial and antitumor properties. It is used as a reference standard in analytical methods to investigate enzymatic activities.

    Medicine: Research has shown that this compound exhibits potential as an antidiabetic and anti-inflammatory agent.

    Industry: It is employed as a chelating agent for metal ions and as an intermediate in the production of specialty chemicals.

Safety and Hazards

4-Amino-2-phenylphenol is considered hazardous. It causes skin irritation and serious eye irritation . It may cause damage to organs (Nervous system, Kidney, Liver, Skin) through prolonged or repeated exposure . It is toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-2-phenylphenol can be synthesized through several methods. One common approach involves the reduction of 4-nitro-2-phenylphenol using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Another method involves the nucleophilic aromatic substitution of 4-chloro-2-phenylphenol with ammonia. This reaction requires elevated temperatures and a suitable solvent, such as ethanol, to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-nitro-2-phenylphenol. This process utilizes a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to achieve high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-phenylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually carried out in anhydrous solvents, such as tetrahydrofuran or diethyl ether.

    Substitution: The amino group in this compound can undergo electrophilic substitution reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides. These reactions often require the presence of a base, such as pyridine or triethylamine, to facilitate the substitution process.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Aminophenol derivatives

    Substitution: Acylated or sulfonated derivatives

Comparison with Similar Compounds

4-Amino-2-phenylphenol can be compared with other similar compounds, such as 4-Amino-2,6-diphenylphenol and 4-Phenylphenol. While these compounds share structural similarities, this compound is unique due to the presence of both an amino group and a phenyl group on the benzene ring. This unique structure imparts distinct chemical and biological properties to the compound.

List of Similar Compounds

  • 4-Amino-2,6-diphenylphenol
  • 4-Phenylphenol
  • 4-Amino-2-nitrophenol
  • 2-Amino-4-phenylphenol

Properties

IUPAC Name

4-amino-2-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIITAOCYATDMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173058
Record name (1,1'-Biphenyl)-2-ol, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19434-42-5
Record name (1,1'-Biphenyl)-2-ol, 5-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019434425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19434-42-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409777
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,1'-Biphenyl)-2-ol, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-phenylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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